4-Pentadecanol can be synthesized through several methods, with the following being the most common:
The molecular structure of 4-pentadecanol features a long hydrocarbon chain with a hydroxyl group (-OH) positioned on the fourth carbon atom.
The three-dimensional structure can be visualized using molecular modeling software, which illustrates how the hydroxyl group interacts with surrounding molecules in various environments.
4-Pentadecanol participates in several significant chemical reactions:
| Reaction Type | Reagents | Conditions | 
|---|---|---|
| Oxidation | Chromium trioxide, potassium permanganate | Acidic medium | 
| Reduction | Lithium aluminum hydride | Tetrahydrofuran solvent | 
| Substitution | Thionyl chloride | Pyridine solvent | 
The mechanism of action of 4-pentadecanol is primarily related to its ability to integrate into lipid bilayers due to its amphiphilic properties. This integration affects membrane fluidity and permeability, making it a candidate for drug delivery systems.
These properties indicate that 4-pentadecanol behaves similarly to other long-chain fatty alcohols, exhibiting characteristics that are beneficial for various applications in chemistry and biology.
4-Pentadecanol has diverse applications across multiple fields:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: